

Comparative Biological Activity Guide: Methoxybenzamide Analogs

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Compound of Interest

Compound Name: *N,N-Diisobutyl-4-methoxybenzamide*

Cat. No.: B7883223

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Executive Summary: The Methoxybenzamide Scaffold

The methoxybenzamide moiety is a privileged scaffold in medicinal chemistry, distinguished by its ability to lock into a planar conformation via an intramolecular hydrogen bond between the amide hydrogen and the methoxy oxygen. This "pseudo-ring" formation mimics rigid bicyclic systems, allowing high-affinity interactions with diverse biological targets ranging from G-protein coupled receptors (GPCRs) to bacterial cell division proteins.

This guide objectively compares the biological activity of methoxybenzamide analogs across three distinct therapeutic domains: Neuropharmacology (D2/D3 antagonism), Antimicrobial Therapeutics (FtsZ inhibition), and Oncology (HDAC inhibition).

Domain I: Neuropharmacology (Dopamine D2/D3 Antagonists)[1][2]

Mechanism of Action

The classic application of 2-methoxybenzamides (orthopramides) is the antagonism of Dopamine D2 and D3 receptors. Unlike phenothiazines, these compounds are highly selective for D2-like receptors, reducing extrapyramidal side effects. The 2-methoxy group is critical: it forms an intramolecular hydrogen bond with the amide proton, creating a planar pharmacophore essential for fitting into the orthosteric binding site of the D2 receptor [1, 5].

Comparative Efficacy Data

The following table compares the binding affinity (

) and selectivity profiles of established and novel methoxybenzamide analogs.

Table 1: Binding Affinity (

) and Selectivity of Methoxybenzamide Analogs

Compound	Sub-Class	D2 Affinity (, nM)	D3 Affinity (, nM)	Selectivity Profile	Clinical Status
Sulpiride	Benzamide	~10 - 20	~15 - 25	D2/D3 Selective (Low BBB penetration)	Approved (Antipsychotic)
Raclopride	Salicylamide	1.2	1.8	High D2/D3 Selectivity	Research Tool (PET Ligand)
Remoxipride	Benzamide	~200	~300	Weak D2, Low EPS liability	Withdrawn (Toxicity)
Amisulpride	Benzamide	2.8	3.2	D2/D3 Antagonist (Limbic selective)	Approved
[125I]IBF	Benzofuran-fused	0.106 ()	N/A	Ultra-high affinity (Imaging)	Experimental [10]
Compound 4k	Novel Fluorinated	0.8	1.1	Balanced D2/5-HT1A/5-HT2A	Preclinical [5]

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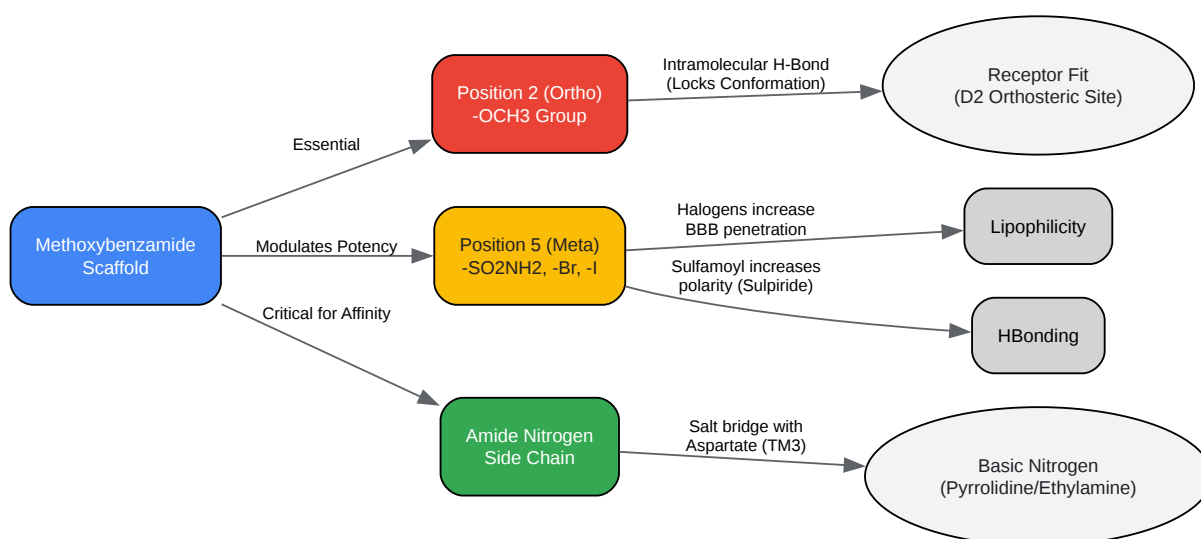
Note:

values are approximate means derived from radioligand binding assays in rat striatal tissue or cloned human receptors. Lower

indicates higher affinity.

Structure-Activity Relationship (SAR)

The biological activity is strictly governed by the substitution pattern on the benzene ring and the basic nitrogen side chain.



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Figure 1: SAR map illustrating the critical pharmacophores of methoxybenzamide antipsychotics. The 2-methoxy group is non-negotiable for high D2 affinity.

Experimental Protocol: Radioligand Binding Assay

To verify the affinity of a new analog, the following self-validating protocol is recommended.

Objective: Determine the inhibition constant (

) of a test compound against

-Raclopride.

- Membrane Preparation:

- Harvest CHO cells stably expressing human D2 receptors.

- Homogenize in ice-cold Tris-HCl buffer (pH 7.4).

- Centrifuge at 40,000

for 20 min; resuspend pellet. Validation: Protein concentration must be 20–50

g/tube .

- Incubation:

- Mix: 100

L membrane prep + 50

L

-Raclopride (2 nM final) + 50

L Test Compound (

to

M).

- Include "Non-specific Binding" control using 10

M (+)-Butaclamol.

- Incubate at 25°C for 60 minutes.
- Filtration:
 - Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.
 - Wash 3x with ice-cold buffer.
- Analysis:
 - Count radioactivity via liquid scintillation.
 - Calculate

using non-linear regression.
 - Derive

using the Cheng-Prusoff equation:

Domain II: Antimicrobial Therapeutics (FtsZ Inhibitors)[3][4]

Mechanism of Action

In the antimicrobial domain, 3-methoxybenzamide derivatives (related to PC190723) target FtsZ, a bacterial homolog of tubulin essential for cell division (Z-ring formation). Unlike the D2 antagonists, these compounds often feature a 2,6-difluorobenzamide core or specific 3-alkoxy substitutions [2, 3].

Comparative Potency Data

Recent studies highlight the efficacy of these analogs against multi-drug resistant strains (MRSA).

Table 2: Antibacterial Activity (MIC) of Methoxybenzamide Derivatives

Compound ID	Substitution	Target Organism	MIC (g/mL)	Mechanism Insight
PC190723	Thiazolopyridine	S. aureus (MSSA)	0.5 - 1.0	Stabilizes FtsZ polymers
Compound 4	3-isopentyloxy	MRSA (ATCC 43300)	4.0	Reverses Oxacillin resistance [2]
Compound 9	3-methoxy, F-phenyl	M. smegmatis	Zone Ratio 0.62	High potency against Mycobacteria [3]
Compound 5a	N-benzamide deriv.[1][2][3][4][5]	E. coli	3.12	Rare Gram-negative activity [4]

Experimental Protocol: MIC Determination

Method: Broth Microdilution (CLSI Standards).

- Inoculum: Prepare bacterial suspension to CFU/mL in Cation-Adjusted Mueller-Hinton Broth.
- Dosing: Dispense 100 L of test compound (serial 2-fold dilutions) into 96-well plates.
- Control: Include Vancomycin (positive) and DMSO (negative/solvent) controls.
- Incubation: 37°C for 18–24 hours.
- Readout: The MIC is the lowest concentration showing no visible growth (turbidity).
Validation: Resazurin dye can be added; blue-to-pink shift indicates viable metabolic activity.

Domain III: Oncology (HDAC Inhibition)[9][10]

Mechanism of Action

Benzamide-based Histone Deacetylase (HDAC) inhibitors (Class I selective) utilize the amide moiety as a Zinc-Binding Group (ZBG) or as a cap-linker. The 2-methoxy group often serves as a "connector" in Hedgehog signaling pathway inhibitors, blocking the Smoothed (Smo) receptor [6, 9].^[6]

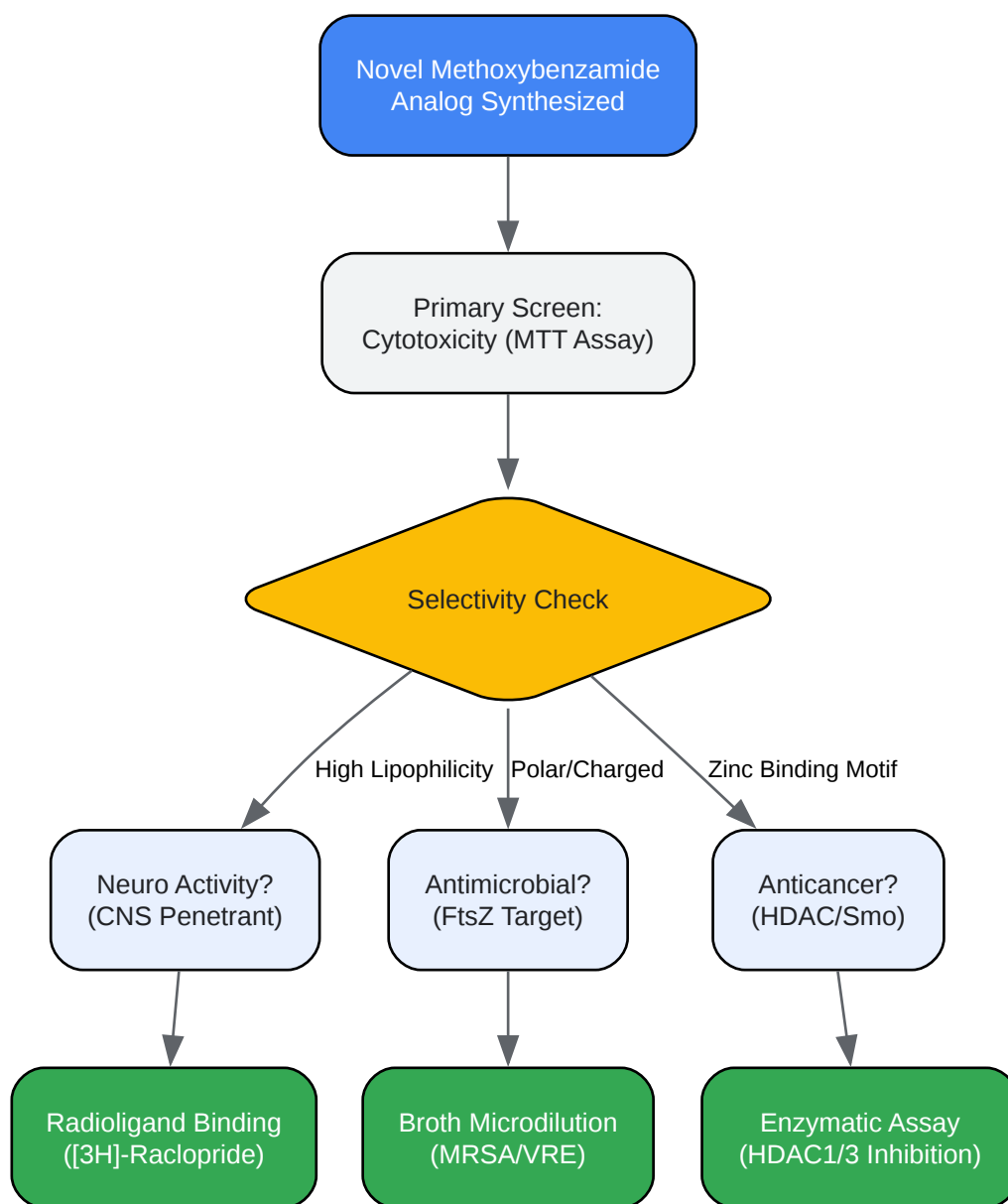
Activity Profile

Table 3: Antiproliferative and HDAC Inhibitory Activity

Compound	Target	Cell Line / Isoform	Activity ()	Reference
Entinostat (MS-275)	HDAC 1/3	HDAC1 Enzyme	~0.2 M	Benchmark Class I inhibitor
Compound 7j	HDAC 1/2/3	HDAC1 Enzyme	0.65 M	Short-chain amine derivative [8]
Compound 21	Hedgehog (Smo)	Daoy (Medulloblastoma)	0.03 M	2-methoxybenzamide connector [9]
3,4,4'-tri-MS	Tubulin/Apoptosis	HL-60 (Leukemia)	< 5 M	Methoxy-stilbene analog [10]

Visual Summary of Experimental Workflow

The following diagram outlines the logical flow for characterizing a novel methoxybenzamide analog, branching based on the primary biological signal observed.



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Figure 2: Decision tree for the biological evaluation of new methoxybenzamide derivatives.

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